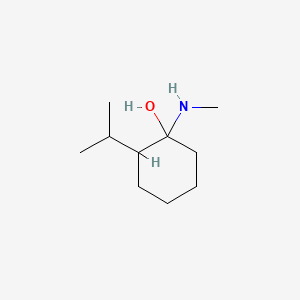
1-(2-Chloroethyl)-2-phenylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-2-phenylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the aziridine ring and a chloroethyl group at the nitrogen atom. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-phenylaziridine can be synthesized through several methods. One common approach involves the reaction of 2-phenylethylamine with ethylene oxide in the presence of a base, followed by chlorination of the resulting 2-phenylethylaziridine. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Chlorinating Agent: Thionyl chloride or phosphorus pentachloride
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-2-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of ethylamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of substituted aziridines.
Oxidation: Formation of aziridine N-oxides.
Reduction: Formation of ethylamines.
科学的研究の応用
1-(2-Chloroethyl)-2-phenylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a DNA cross-linking agent, which can be useful in studying DNA repair mechanisms.
Medicine: Explored for its anticancer properties due to its ability to alkylate DNA, leading to cell cycle arrest and apoptosis.
Industry: Utilized in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-2-phenylaziridine involves the formation of highly reactive intermediates that can alkylate nucleophilic sites in biological macromolecules. The chloroethyl group undergoes nucleophilic attack, leading to the formation of aziridinium ions, which can then react with DNA, proteins, and other cellular components. This alkylation process can result in DNA cross-linking, inhibition of DNA replication, and ultimately cell death.
類似化合物との比較
Carmustine (1,3-bis(2-chloroethyl)-1-nitrosourea): Used as an alkylating agent in chemotherapy.
Lomustine (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea): Another alkylating agent used in cancer treatment.
Sulfur Mustard (bis(2-chloroethyl) sulfide): A chemical warfare agent with similar alkylating properties.
Uniqueness: 1-(2-Chloroethyl)-2-phenylaziridine is unique due to its aziridine ring structure, which imparts high reactivity and specificity in chemical reactions. Unlike other alkylating agents, the presence of the phenyl group enhances its stability and allows for selective targeting of biological molecules.
特性
CAS番号 |
40371-19-5 |
|---|---|
分子式 |
C10H12ClN |
分子量 |
181.66 g/mol |
IUPAC名 |
1-(2-chloroethyl)-2-phenylaziridine |
InChI |
InChI=1S/C10H12ClN/c11-6-7-12-8-10(12)9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChIキー |
WMACXBKTJOGZML-UHFFFAOYSA-N |
正規SMILES |
C1C(N1CCCl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



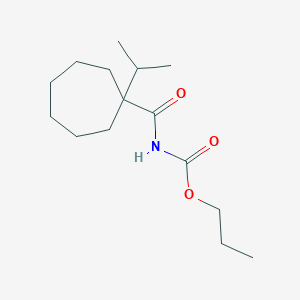
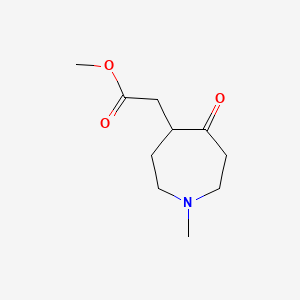
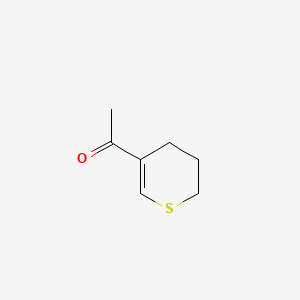
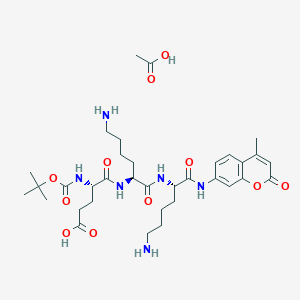


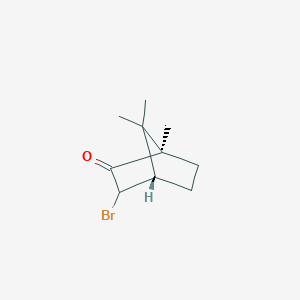
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)

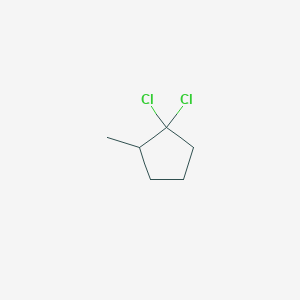
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)

